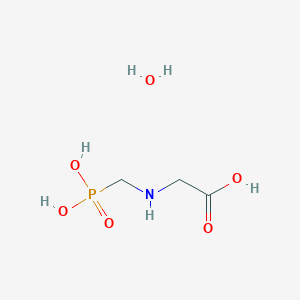
Water Glyphosate
Descripción general
Descripción
Water Glyphosate is a useful research compound. Its molecular formula is C3H10NO6P and its molecular weight is 187.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glyphosate Usage and Risks : Glyphosate, commonly known as “Roundup”, is the most heavily applied herbicide in the world. It often contaminates drinking water sources, with its half-life in water and soil being longer than previously recognized. Glyphosate and its metabolites are widely present in global soybean supply, and its classification as a probable human carcinogen highlights the need for new studies on its toxicity and safe exposure levels (Myers et al., 2016).
Exposure Assessment : Measured and estimated human and animal exposures to glyphosate in various environmental mediums, such as air and water, are typically below acceptable daily intakes. However, the methods for assessing these exposures and their associated risks are continuously updated, reflecting evolving regulatory standards and scientific understanding (Solomon, 2019).
Photocatalytic Degradation : Studies have developed effective methods for the photocatalytic degradation of glyphosate in water, such as the use of BiOBr/Fe3O4 nanocomposites under visible light irradiation. These methods demonstrate potential for treating industrial wastewater contaminated with glyphosate (Cao et al., 2019).
Water Treatment Technologies : Various technologies have been employed to treat water contaminated with glyphosate. These include biological processes, physicochemical processes, advanced oxidation processes, and combined treatment methods. The operating parameters and effectiveness of these processes have been extensively analyzed (Espinoza-Montero et al., 2020).
H2O2/UVC Degradation Process : A study on the degradation of glyphosate in water using a combination of hydrogen peroxide and UV radiation showed significant conversion, suggesting this method could reduce glyphosate concentration to acceptable limits (Manassero et al., 2010).
Glyphosate Transport in Agricultural Basins : Research on glyphosate and its degradate AMPA in surface waters of agricultural basins indicates that glyphosate use leads to its occurrence in surface water. The transport depends on application rates, rainfall runoff, and flow routes (Coupe et al., 2012).
Impact on Aquatic Ecosystems : Glyphosate input into water bodies, both clear and turbid, affects the abiotic properties of the water, as well as microorganisms like bacteria and phytoplankton. This impact varies based on the trophic status of the water body (Pizarro et al., 2016).
Magnetic Remediation : Magnetite nanoparticles have been shown to be effective in removing glyphosate from water, providing a sustainable and simple method for eliminating glyphosate contamination (Park et al., 2019).
Propiedades
IUPAC Name |
2-(phosphonomethylamino)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.H2O/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWUXSHPAXNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



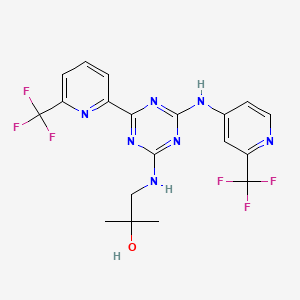
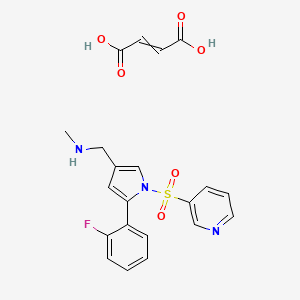
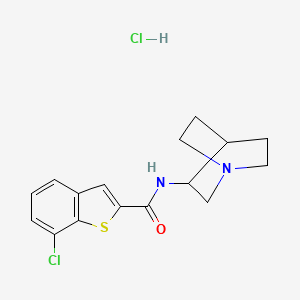
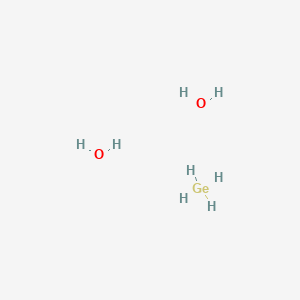
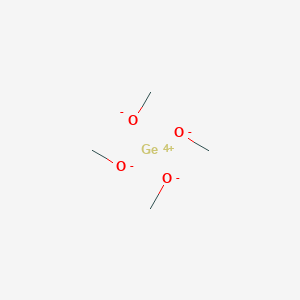
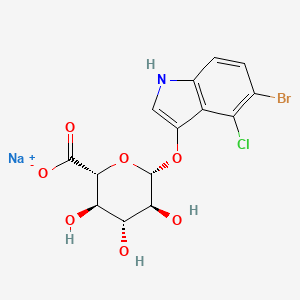
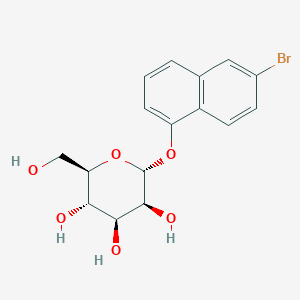

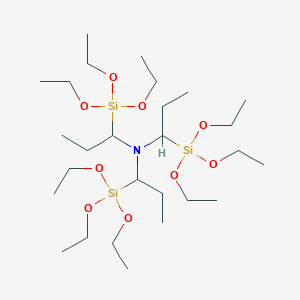
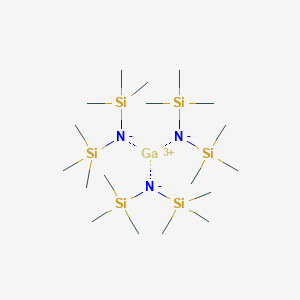
![tert-butyl (1R,5R)-8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8038279.png)
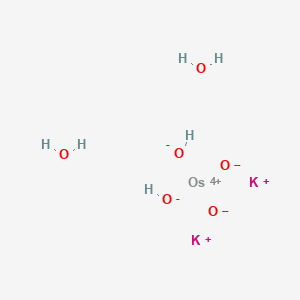
![disodium;[(2S,3R,4S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B8038302.png)
![(1R,5R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8038317.png)